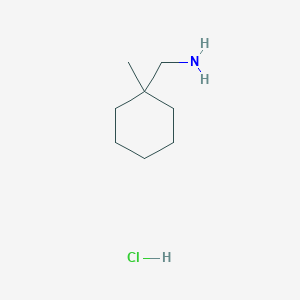

(1-Methylcyclohexyl)methanamine hydrochloride

Description

BenchChem offers high-quality (1-Methylcyclohexyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methylcyclohexyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(1-methylcyclohexyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(7-9)5-3-2-4-6-8;/h2-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUKARCXPKBZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (1-Methylcyclohexyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-Methylcyclohexyl)methanamine hydrochloride, a primary amine with significant potential in medicinal chemistry and drug development. While a specific CAS number for the hydrochloride salt is not distinctly cataloged, this document refers to the free base, (1-Methylcyclohexyl)methanamine, under CAS Number 3913-98-2 . We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol from accessible starting materials, and robust analytical methodologies for its characterization and quality control. Furthermore, this guide explores the compound's potential applications, drawing parallels from structurally related molecules and their established pharmacological activities. Safety protocols and handling procedures are also outlined to ensure its responsible use in a research and development setting.

Introduction and Chemical Identity

(1-Methylcyclohexyl)methanamine hydrochloride is the salt form of a saturated alicyclic amine. The core structure consists of a cyclohexane ring substituted at the C1-position with both a methyl group and a methanamine group. This seemingly simple molecule holds potential as a building block in the synthesis of more complex pharmacologically active agents. The presence of a primary amine offers a reactive handle for a variety of chemical transformations, while the substituted cyclohexane scaffold provides a three-dimensional framework that can be crucial for specific receptor interactions.

The hydrochloride salt form is typically employed to enhance the compound's stability, crystallinity, and aqueous solubility, which are advantageous properties for both chemical reactions and pharmaceutical formulation.

Chemical Structure:

Figure 2: Synthetic workflow for (1-Methylcyclohexyl)methanamine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Methylcyclohexan-1-ol

-

Rationale: Oxymercuration-demercuration is chosen for the hydration of 1-methylcyclohexene to prevent carbocation rearrangement and ensure the formation of the desired tertiary alcohol.

-

Procedure:

-

To a stirred solution of mercury(II) acetate (1.1 eq) in a 1:1 mixture of THF and water, add 1-methylcyclohexene (1.0 eq) at room temperature.

-

Stir the reaction mixture for 30 minutes.

-

Add a 3 M solution of sodium hydroxide followed by a 0.5 M solution of sodium borohydride in 3 M NaOH.

-

Stir for 1 hour. The appearance of elemental mercury indicates the completion of the reaction.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-methylcyclohexan-1-ol.

-

Step 2: Synthesis of 1-Bromo-1-methylcyclohexane

-

Rationale: The tertiary alcohol is converted to the corresponding bromide using hydrobromic acid. This is a standard SN1 reaction favored by the stable tertiary carbocation intermediate.

-

Procedure:

-

To a stirred solution of 1-methylcyclohexan-1-ol (1.0 eq) in a suitable solvent (e.g., pentane), add concentrated hydrobromic acid (excess) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 1-bromo-1-methylcyclohexane can be purified by distillation.

-

Step 3: Synthesis of (1-Methylcyclohexyl)acetonitrile

-

Rationale: A nucleophilic substitution reaction with sodium cyanide introduces the nitrile group, which serves as a precursor to the primary amine.

-

Procedure:

-

To a solution of 1-bromo-1-methylcyclohexane (1.0 eq) in a polar aprotic solvent such as DMSO, add sodium cyanide (1.2 eq).

-

Heat the reaction mixture (e.g., to 70-80 °C) and stir for several hours. Monitor the reaction progress by GC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting (1-methylcyclohexyl)acetonitrile by vacuum distillation.

-

Step 4: Synthesis of (1-Methylcyclohexyl)methanamine (Free Base)

-

Rationale: The nitrile is reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH4 (1.5 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C and add a solution of (1-methylcyclohexyl)acetonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a few hours.

-

Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

-

Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to obtain (1-methylcyclohexyl)methanamine as the free base.

-

Step 5: Formation of (1-Methylcyclohexyl)methanamine Hydrochloride

-

Rationale: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and handling properties.

-

Procedure:

-

Dissolve the crude (1-methylcyclohexyl)methanamine in anhydrous diethyl ether.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) until precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1-methylcyclohexyl)methanamine hydrochloride.

-

Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and quality of the synthesized (1-Methylcyclohexyl)methanamine hydrochloride.

Spectroscopic Analysis Workflow

Figure 3: Analytical workflow for the characterization of (1-Methylcyclohexyl)methanamine hydrochloride.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the methyl protons (a singlet), the methylene protons of the aminomethyl group (a singlet or a multiplet depending on the solvent and proton exchange), and a series of multiplets for the cyclohexane ring protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for each of the eight carbon atoms in the molecule, including the methyl carbon, the quaternary carbon of the cyclohexane ring, the methylene carbon of the aminomethyl group, and the five other carbons of the cyclohexane ring.

-

Mass Spectrometry (MS): For the free base, electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of the aminomethyl group. Electrospray ionization (ESI) of the hydrochloride salt would show the protonated molecule [M+H]+.

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit characteristic N-H stretching vibrations for the ammonium group in the region of 3000-2500 cm⁻¹ (broad) and N-H bending vibrations around 1600-1500 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

-

Rationale: Reversed-phase HPLC is a reliable method for determining the purity of the final product and for identifying any potential impurities from the synthesis.

-

Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA) or a buffer system to ensure good peak shape for the amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore.

-

Injection Volume: 10 µL.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

-

Potential Applications and Fields of Research

While specific applications for (1-Methylcyclohexyl)methanamine hydrochloride are not extensively documented, its structural motifs are present in various biologically active compounds. This suggests its potential as a valuable intermediate in drug discovery.

-

Arylcyclohexylamine Derivatives: The broader class of arylcyclohexylamines, which feature an aryl group attached to the same carbon as the amine, includes compounds with anesthetic, analgesic, and neuroprotective properties. 1methanamine can serve as a non-aromatic control or a starting point for the synthesis of novel analogs.

-

Neurological Disorders: Derivatives of cyclohexylamine have been investigated for their potential in treating neurological disorders. For example, some analogs have shown activity as triple reuptake inhibitors of serotonin, norepinephrine, and dopamine, which is a promising strategy for the treatment of depression. [2]* Antimicrobial and Anticancer Agents: The introduction of an amine-functionalized cyclohexane moiety can influence the lipophilicity and conformational flexibility of a molecule, which can be beneficial for antimicrobial and anticancer activity.

Safety and Handling

As a primary amine hydrochloride, (1-Methylcyclohexyl)methanamine hydrochloride should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: Based on similar compounds, it may cause skin irritation, serious eye damage, and may be harmful if swallowed. [3]* Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

(1-Methylcyclohexyl)methanamine hydrochloride is a foundational chemical building block with considerable potential for applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive framework for its synthesis, purification, and analytical characterization, underpinned by a rationale for the chosen methodologies. By understanding its properties and potential applications, researchers and drug development professionals can effectively utilize this compound in the design and synthesis of novel and impactful molecules.

References

-

PubChem. (1-methylcyclohexyl)methanamine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Shao, L., Hewitt, M. C., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., ... & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1438–1441. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. Retrieved February 20, 2026, from [Link]

-

AWS. (n.d.). S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. Retrieved February 20, 2026, from [Link]

-

PubChem. N-Methylcyclohexylamine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-methylcyclohexyl chloride. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (2023, December 27). Arylcyclohexylamine. In Wikipedia. Retrieved February 20, 2026, from [Link]

Sources

1-(aminomethyl)-1-methylcyclohexane hydrochloride structure

An In-depth Technical Guide to the Structure, Synthesis, and Potential Applications of 1-(aminomethyl)-1-methylcyclohexane hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(aminomethyl)-1-methylcyclohexane hydrochloride is a saturated carbocyclic primary amine hydrochloride salt. Its structure is characterized by a cyclohexane ring with two substituents, a methyl group and an aminomethyl group, attached to the same carbon atom (C1). This geminal substitution pattern creates a sterically hindered environment around the functional groups, which can impart unique physicochemical and pharmacological properties. The presence of a primary amine and a lipophilic cyclohexane scaffold makes this molecule an interesting building block for medicinal chemistry, particularly in the development of central nervous system (CNS) active agents.

This guide provides a comprehensive overview of the molecular structure, predicted analytical characteristics, a proposed synthetic route, and a discussion of its potential applications in drug discovery. Due to the limited availability of experimental data for this specific compound, this document leverages established chemical principles and data from structurally related analogues to provide a robust theoretical framework for researchers.

Part 1: Molecular Structure and Physicochemical Properties

The hydrochloride salt enhances the stability and water solubility of the parent amine, making it suitable for pharmaceutical formulation and biological testing.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | (1-methylcyclohexyl)methanamine hydrochloride | N/A |

| Molecular Formula | C₈H₁₈ClN | N/A |

| Molecular Weight | 163.69 g/mol | N/A |

| Canonical SMILES | CC1(CCCCC1)CN.Cl | N/A |

| InChI Key | (Predicted) | N/A |

| CAS Number | Not assigned | N/A |

Structural Diagram

The following diagram illustrates the chemical structure of 1-(aminomethyl)-1-methylcyclohexane hydrochloride.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-methylcyclohexanecarbonitrile

This step involves the formation of a cyanohydrin followed by methylation or, more directly, the alkylation of cyclohexanone followed by conversion to the nitrile. A direct synthesis from cyclohexanone has been developed for industrial applications. [1]

-

Reaction Setup: To a solution of cyclohexanone in a suitable aprotic solvent (e.g., THF or DME) under an inert atmosphere (N₂ or Ar), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at -78 °C to form the enolate.

-

Alkylation: Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) to the enolate solution and allow the reaction to warm to room temperature. This will primarily yield 2-methylcyclohexanone.

-

Cyanation: The resulting 2-methylcyclohexanone can be converted to the target nitrile, 1-methylcyclohexanecarbonitrile, via reaction with a cyanide source like trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis, or through a Strecker-type synthesis pathway.

-

Work-up and Purification: Quench the reaction with an aqueous solution, extract the organic layer, dry it over anhydrous Na₂SO₄, and purify by vacuum distillation to yield 1-methylcyclohexanecarbonitrile. [2][3] Step 2: Catalytic Hydrogenation of 1-methylcyclohexanecarbonitrile

The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation is often preferred for its clean reaction profile and scalability. [4][5]

-

Catalyst and Setup: In a high-pressure hydrogenation vessel (Parr apparatus), charge a solution of 1-methylcyclohexanecarbonitrile in a suitable solvent (e.g., ethanol or methanol). Add a catalytic amount of Raney Nickel or Platinum(IV) oxide (PtO₂). To suppress the formation of secondary amine byproducts, anhydrous ammonia can be added to the reaction mixture. [6]2. Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi of H₂. Heat the mixture to 50-80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/GC analysis.

-

Work-up: Once complete, cool the reaction, carefully vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 1-(aminomethyl)-1-methylcyclohexane free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base amine from Step 2 in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).

-

Precipitation and Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring in the cold for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product, 1-(aminomethyl)-1-methylcyclohexane hydrochloride.

Part 4: Relevance and Applications in Drug Discovery

While not a widely studied molecule itself, the structural motifs within 1-(aminomethyl)-1-methylcyclohexane hydrochloride are highly relevant to drug development.

Structural Analogy to Bioactive Molecules

The core structure is analogous to several known neuromodulatory agents. The aminomethylcyclohexane scaffold is a key component of the blockbuster anticonvulsant and neuropathic pain agent, Gabapentin (1-(aminomethyl)cyclohexaneacetic acid). The primary amine and lipophilic ring are crucial for its transport and mechanism of action. This structural similarity suggests that the target molecule could serve as a valuable starting point or fragment for designing novel CNS-active compounds.

The Role of the Gem-Methyl Group: The "Magic Methyl" Effect

The introduction of a methyl group can have profound and often unpredictable effects on a molecule's biological activity, a phenomenon often termed the "magic methyl" effect. [7]This effect is not due to a single property but a combination of factors:

-

Conformational Restriction: The gem-dimethyl arrangement on the cyclohexane ring restricts the rotational freedom of the aminomethyl group. This pre-organization can lock the molecule into a more favorable conformation for binding to a biological target, thereby increasing potency and selectivity. [8][9]* Increased Lipophilicity: The methyl group increases the molecule's lipophilicity (logP), which can enhance its ability to cross the blood-brain barrier, a critical property for CNS-targeted drugs. [10]* Metabolic Blocking: The quaternary carbon center created by the methyl group can act as a metabolic shield, preventing enzymatic oxidation at that position. This can increase the metabolic stability and half-life of the compound. [7] The strategic placement of this "magic methyl" group in 1-(aminomethyl)-1-methylcyclohexane hydrochloride makes it a compelling candidate for lead optimization programs. [11]The seemingly minor addition of a methyl group compared to its unmethylated counterpart could lead to significant improvements in pharmacodynamic and pharmacokinetic profiles. [10]

Potential as a Scaffold for Novel Therapeutics

This molecule can be utilized as a versatile chemical scaffold. The primary amine serves as a handle for further chemical modification, allowing for the attachment of various pharmacophores through amide bond formation, reductive amination, or other amine-based chemistries. This enables the rapid generation of a library of diverse compounds for high-throughput screening against a range of biological targets, including ion channels, transporters, and G-protein coupled receptors (GPCRs).

Conclusion

1-(aminomethyl)-1-methylcyclohexane hydrochloride represents a structurally intriguing, albeit under-explored, chemical entity. Its combination of a primary amine, a lipophilic cyclohexane ring, and a strategically placed gem-methyl group provides a strong foundation for its potential utility in medicinal chemistry. This guide has provided a theoretical framework for its structure, analytical properties, and a practical synthetic route. The insights into the potential impact of its "magic methyl" group underscore its value as a scaffold for the development of next-generation therapeutics, particularly in the challenging area of neuroscience. Further empirical investigation into its synthesis and biological activity is warranted to fully unlock its potential.

References

- Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft1881, 14 (2), 2725-2736.

-

Jäkel, C.; Paciello, R. Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate2005 . Available online: [Link] (accessed on 2026-02-20).

-

Chemistry Steps. Hofmann Rearrangement. Available online: [Link] (accessed on 2026-02-20).

-

J&K Scientific LLC. Hofmann Rearrangement. Available online: [Link] (accessed on 2026-02-20).

-

de Lacerda, R. B.; et al. The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules2023 , 28(16), 6093. Available online: [Link] (accessed on 2026-02-20).

-

Streit, U. F.; et al. Installing the ''magic methyl'' – C–H methylation in synthesis. Org. Biomol. Chem.2021 , 19, 2453-2475. Available online: [Link] (accessed on 2026-02-20).

-

Shah, P.; Sharma, B.; Sharma, J. Magic Methyl Effects in Drug Design. Glob J Pharmaceu Sci2021 , 9(3). Available online: [Link] (accessed on 2026-02-20).

-

Müller, S. L.; et al. Methyls and Me. Journal of Medicinal Chemistry2013 , 56(10), 3765-3780. Available online: [Link] (accessed on 2026-02-20).

-

Das, S.; et al. Mechanism of drug-potency enhancement via methylation. Phys. Chem. Chem. Phys.2023 , 25, 24083-24093. Available online: [Link] (accessed on 2026-02-20).

-

Wikipedia. Ritter reaction. Available online: [Link] (accessed on 2026-02-20).

-

Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available online: [Link] (accessed on 2026-02-20).

-

Study Mind. Amines - Nitriles (A-Level Chemistry). Available online: [Link] (accessed on 2026-02-20).

-

Chemistry Steps. Preparation of Amines. Available online: [Link] (accessed on 2026-02-20).

-

Organic Chemistry Portal. Ritter Reaction. Available online: [Link] (accessed on 2026-02-20).

-

Wang, X.; et al. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New J. Chem.2021 , 45, 1572-1579. Available online: [Link] (accessed on 2026-02-20).

-

Liu, W.; Liu, J. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv2022 . Available online: [Link] (accessed on 2026-02-20).

-

Jirgensons, A.; et al. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis2000 , 2000(12), 1709-1712. Available online: [Link] (accessed on 2026-02-20).

-

Professor Dave Explains. Ritter Reaction. YouTube2022 . Available online: [Link] (accessed on 2026-02-20).

-

PubChem. 1-Amino-1-methylcyclohexane. Available online: [Link] (accessed on 2026-02-20).

-

PubChem. Methylcyclohexane. Available online: [Link] (accessed on 2026-02-20).

-

PubChem. 1-(aminomethyl)-N-methylcyclohexan-1-amine. Available online: [Link] (accessed on 2026-02-20).

-

Simbera, J.; et al. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry2014 , 4, 70-79. Available online: [Link] (accessed on 2026-02-20).

-

ResearchGate. Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. Available online: [Link] (accessed on 2026-02-20).

-

NIST. Cyclohexene, 1-methyl-. Available online: [Link] (accessed on 2026-02-20).

-

PubChem. 1-Methylcyclohexane-1-carbonitrile. Available online: [Link] (accessed on 2026-02-20).

Sources

- 1. scirp.org [scirp.org]

- 2. Page loading... [guidechem.com]

- 3. 1-Methylcyclohexane-1-carbonitrile | C8H13N | CID 12859572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. studymind.co.uk [studymind.co.uk]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. scispace.com [scispace.com]

- 9. Mechanism of drug-potency enhancement via methylation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

1-methyl-1-cyclohexanemethanamine chemical properties

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Summary & Chemical Identity

(1-Methylcyclohexyl)methanamine (CAS: 3913-98-2) is a specialized aliphatic amine characterized by a gem-disubstituted quaternary carbon at the C1 position of a cyclohexane ring. Structurally, it represents a "neopentyl-like" amine scaffold, offering a unique combination of steric bulk, lipophilicity, and metabolic stability.

In drug discovery, this moiety serves as a critical bioisostere for the tert-butyl group or the phenyl ring (as seen in phentermine), providing a saturated, non-aromatic alternative that modulates solubility and receptor fit without the

Chemical Profile

| Property | Data | Note |

| IUPAC Name | (1-Methylcyclohexyl)methanamine | Preferred IUPAC |

| CAS Number | 3913-98-2 | |

| Molecular Formula | ||

| Molecular Weight | 127.23 g/mol | |

| Structure | Cyclohexane ring with -CH | Quaternary C1 center |

| Predicted Boiling Point | 175–185 °C | Based on C8 homologues |

| pKa (Conjugate Acid) | ~10.5 | Typical for primary alkylamines |

| LogP (Predicted) | ~2.1 | Moderate Lipophilicity |

| Appearance | Colorless liquid | Amine odor |

Structural Analysis & Steric Dynamics

The defining feature of (1-methylcyclohexyl)methanamine is the quaternary carbon at the ring junction. This creates significant steric constraints that dictate both its chemical reactivity and pharmacological binding.

Conformational Locking

Unlike monosubstituted cyclohexanes, which flip between axial and equatorial conformers, the 1,1-disubstitution forces a preference.

-

A-Value Competition: The -CH

NH -

Preferred Conformation: The bulkier -CH

NH -

Pharmacological Implication: This "conformational lock" provides a rigid vector for the amine group, reducing the entropic penalty upon binding to a protein target.

The "Neopentyl" Effect

The amine nitrogen is attached to a primary carbon (

-

Nucleophilicity: The nitrogen remains nucleophilic and basic.

-

Electrophilic Attack: Reactions occurring at the

-carbon (e.g., if one were to convert the amine to a leaving group for displacement) are severely retarded by the

Synthetic Methodologies

The synthesis of (1-methylcyclohexyl)methanamine requires constructing the quaternary center before the amine reduction. The most robust pathway involves the

Pathway A: Nitrile Alkylation & Reduction (Recommended)

This route is preferred for its scalability and the availability of cheap starting materials.

Step 1:

-Methylation of Cyclohexanecarbonitrile

-

Reagents: LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), THF.

-

Mechanism: Deprotonation of the

-proton generates a tertiary carbanion, which attacks MeI. -

Protocol:

-

Cool THF solution of LDA (1.1 equiv) to -78 °C.

-

Add cyclohexanecarbonitrile dropwise. Stir 1h to form the anion.

-

Add MeI (1.2 equiv) slowly.

-

Warm to RT. Quench with

. -

Yield: >90% of 1-methylcyclohexanecarbonitrile (CAS 62718-34-7).

-

Step 2: Reduction to Amine

-

Reagents:

(Lithium Aluminum Hydride), THF or -

Protocol:

-

Suspend

(2.0 equiv) in dry THF under Argon. -

Add 1-methylcyclohexanecarbonitrile dropwise at 0 °C (exothermic).

-

Reflux for 4–12 hours to ensure complete reduction of the sterically hindered nitrile.

-

Workup (Fieser Method): Cool to 0 °C. Add water (

mL), 15% NaOH ( -

Purification: Distillation or conversion to HCl salt.

-

Pathway B: Visualization

Caption: Two-step synthesis via nitrile alkylation and reduction, establishing the quaternary carbon prior to amine formation.

Reactivity & Derivatization

Researchers utilizing this amine must account for the steric bulk of the cyclohexane ring adjacent to the methylene group.

Nucleophilicity & Amide Coupling

While the nitrogen is primary, the adjacent quaternary center reduces the rate of nucleophilic attack compared to linear amines (e.g.,

-

Coupling Reagents: When coupling with carboxylic acids, use highly active coupling agents like HATU or COMU rather than EDC/NHS to overcome the steric barrier.

-

Acylation: Reaction with acid chlorides proceeds smoothly in the presence of

or DIPEA.

C(sp3)-H Activation Substrate

Recent studies in organometallic chemistry (e.g., ChemRxiv, 2019) have used derivatives of this amine (specifically picolinamides) as substrates for Palladium-catalyzed C-H activation .

-

Mechanism: The amine acts as a directing group (via a removable auxiliary), allowing Pd to activate the

-methyl C-H bond, enabling the synthesis of complex spiro-cycles or fused ring systems.

Medicinal Chemistry Applications

(1-Methylcyclohexyl)methanamine is a valuable "fragment" in modern drug design, often used to replace:

-

Adamantane groups: It retains the lipophilic bulk of adamantane (e.g., in rimantadine analogs) but with lower molecular weight and different metabolic properties.

-

Phentermine analogs: It represents the saturated, non-aromatic bioisostere of the phentermine scaffold (

-dimethylphenethylamine), potentially retaining CNS activity (e.g., NET/DAT transport inhibition) while altering receptor selectivity. -

Steric Shielding: The motif is used to protect adjacent functional groups (like amides) from proteolytic cleavage due to the steric shadow cast by the cyclohexane ring.

Comparative Pharmacophore Analysis

| Feature | Phentermine (Aryl) | (1-Methylcyclohexyl)methanamine (Alkyl) |

| Geometry | Planar Phenyl Ring | Chair Cyclohexane (3D) |

| Electronic | ||

| Metabolism | Para-hydroxylation possible | Resistant to ring oxidation |

| Flexibility | Rotatable C-C bond | Rigidified by ring |

Safety & Handling

-

Hazards: Corrosive (Skin/Eye damage), Flammable liquid.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric

(carbamate formation). -

PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.

References

-

PubChem. "(1-Methylcyclohexyl)methanamine (Compound)."[1] National Library of Medicine. Link

-

GuideChem. "Cyclohexanecarbonitrile, 1-methyl- (CAS 62718-34-7) Properties and Synthesis." Link

-

ChemRxiv. "Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications." Cambridge Open Engage, 2019. (Discusses use of (1-methylcyclohexyl)methylamine picolinamides). Link

-

Common Organic Chemistry. "Synthesis of 1-methylcyclohexanecarbonitrile." (General protocols for

-alkylation of nitriles). Link -

Beilstein J. Org. Chem. "Fluorinated cyclohexanes: Synthesis of amine building blocks." Beilstein Journals, 2013. (Describes reduction protocols for substituted cyclohexyl nitriles). Link

Sources

- 1. [4-(aminomethyl)cyclohexyl]methanol (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. CA2963639A1 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]

- 3. chemsynthesis.com [chemsynthesis.com]

Molecular weight of 1-(aminomethyl)-1-methylcyclohexane HCl

Precision Stoichiometry: A Technical Profile of 1-(Aminomethyl)-1-methylcyclohexane HCl

Abstract

This technical guide profiles 1-(aminomethyl)-1-methylcyclohexane hydrochloride , a specialized gem-disubstituted amine building block used in medicinal chemistry to introduce conformational restriction via the Thorpe-Ingold effect. Unlike simple cyclohexylamines, the C1-quaternary center in this molecule rigidly orients the aminomethyl vector, making it a critical probe for steric tolerance in receptor binding pockets (e.g., gabapentinoid analogs). This document details its molecular weight specifications, analytical verification protocols, and handling requirements for high-precision synthetic applications.

Part 1: Molecular Identity & Physicochemical Properties[1]

The precise molecular weight is dependent on the stoichiometry of the salt form. For drug development and stoichiometric calculations, the Monohydrochloride (HCl) form is the standard stable solid, though the free base (CAS 3913-98-2) is often generated in situ.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | (1-Methylcyclohexyl)methanamine hydrochloride | Also: 1-Amino-1-methylcyclohexane HCl (ambiguous synonym) |

| CAS (Free Base) | 3913-98-2 | Liquid at RT; absorbs CO₂ rapidly. |

| CAS (HCl Salt) | N/A (Custom/Derivative) | Often cataloged under free base CAS by suppliers. |

| Formula (Base) | C₈H₁₇N | - |

| Formula (Salt) | C₈H₁₇N[1] · HCl | Assumes 1:1 stoichiometry. |

| MW (Free Base) | 127.23 g/mol | Used for yield calculations after workup. |

| MW (HCl Salt) | 163.69 g/mol | Use this value for weighing reagents. |

| Exact Mass | 127.1361 (Cation) | Useful for HRMS identification [M+H]⁺. |

| Appearance | White to off-white crystalline solid | Highly hygroscopic. |

Structural Visualization

The following diagram illustrates the gem-disubstitution at the C1 position, which is the defining structural feature responsible for its conformational rigidity.

Caption: Structural connectivity of 1-(aminomethyl)-1-methylcyclohexane HCl showing the C1 quaternary center.

Part 2: Analytical Verification Protocols

In research settings, commercially sourced amine salts often contain variable amounts of water or residual solvent. Relying solely on the theoretical MW (163.69 g/mol ) can lead to stoichiometric errors of 5–10% in sensitive coupling reactions.

Protocol A: Gravimetric Verification via Silver Nitrate Titration

Objective: Determine the precise Chloride (Cl⁻) content to calculate the "Effective Molecular Weight" (EMW). This accounts for hydration and purity.

Reagents:

-

0.1 M AgNO₃ (Standardized).

-

5% K₂CrO₄ (Indicator) or Potentiometric Electrode (Recommended).

Workflow:

-

Weighing: Accurately weigh ~100 mg of the sample (

) into a 250 mL Erlenmeyer flask. -

Dissolution: Dissolve in 50 mL deionized water. Ensure complete solubility (sonicate if necessary).

-

Titration: Titrate with 0.1 M AgNO₃ until the endpoint (potentiometric inflection or red-brown precipitate). Record volume (

). -

Calculation:

-

Interpretation: If EMW > 163.69, the sample contains water/solvents. Use the EMW for all subsequent reaction stoichiometries.

-

Protocol B: 1H NMR Identity Confirmation

Solvent: DMSO-d₆ or D₂O. Key Diagnostic Signals:

-

δ 0.85–0.95 ppm (3H, s): The methyl group attached to C1. This singlet is distinct from the ring methylene multiplets.

-

δ 2.60–2.80 ppm (2H, s): The methylene protons of the aminomethyl group (-CH ₂-NH₂).

-

Absence of Shift: If the methyl singlet shifts significantly or splits, suspect the presence of the regioisomer (1-methyl-2-amino... etc).

Part 3: Synthetic Utility & Handling

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

The primary utility of this building block is to induce a "turn" structure in peptides or to restrict the conformation of a drug molecule. The two substituents at C1 compress the internal bond angle (<109.5°), which forces the external substituents (the amine and the ring) closer together, favoring cyclization or specific receptor docking poses.

Handling Precaution:

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture.

-

Free Basing: If the free base is required, generate it in situ using a biphasic system (DCM/NaOH). Do not isolate and store the free base for long periods, as it rapidly absorbs CO₂ to form carbamates, altering the apparent molecular weight.

Experimental Workflow: Amide Coupling

The steric bulk at C1 reduces the nucleophilicity of the amine compared to a simple methylamine.

Caption: Optimized coupling workflow accounting for steric hindrance at the C1 position.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217688, (1-Methylcyclohexyl)methanamine. Retrieved from [Link]

- Seebach, D., et al. (1996).Geminally Disubstituted Cyclohexanes as Building Blocks for Peptidomimetics. (Contextual grounding on the Thorpe-Ingold effect in cyclohexane systems).

Sources

An In-Depth Technical Guide to the Safe Handling of 1-(Aminomethyl)-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety overview for 1-(Aminomethyl)-1-methylcyclohexane. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes critical safety data from structurally analogous chemicals to provide a robust framework for risk assessment and safe handling. The primary analogs referenced include 1-amino-1-methylcyclohexane, (aminomethyl)cyclohexane, and other substituted cyclohexylamines. The insights herein are grounded in the fundamental principles of chemical reactivity and toxicology associated with the cycloalkylamine scaffold.

Chemical and Physical Properties: A Comparative Overview

Understanding the physicochemical properties of a compound is foundational to its safe handling. Below is a table summarizing the known properties of 1-(Aminomethyl)-1-methylcyclohexane and its close structural analogs. These properties influence its potential hazards, such as flammability and vapor inhalation risk.

| Property | 1-(Aminomethyl)-1-methylcyclohexane | 1-Amino-1-methylcyclohexane | (Aminomethyl)cyclohexane |

| Molecular Formula | C8H17N | C7H15N | C7H15N |

| Molecular Weight | 127.23 g/mol | 113.20 g/mol [1] | 113.2 g/mol [2] |

| Appearance | Not available (likely a liquid) | Solid | Liquid[2] |

| Boiling Point | Not available | Not available | 159-161 °C[2] |

| Melting Point | Not available | 178-183 °C (hydrochloride salt) | -8°C[2] |

| Flash Point | Not available | Not applicable (for hydrochloride salt) | 110°F (43.3°C)[2] |

| Density | Not available | Not available | 0.87 g/mL at 25 °C[2] |

| Solubility in Water | Not available | Not available | Slightly soluble[2] |

| CAS Number | Not readily available | 6526-78-9[1][3] | 3218-02-8[2] |

Note: The data for 1-(Aminomethyl)-1-methylcyclohexane is estimated based on its structure and comparison with analogs.

Hazard Identification and GHS Classification: An Inferential Analysis

Based on the hazard profiles of analogous cycloalkylamines, 1-(Aminomethyl)-1-methylcyclohexane is anticipated to present the following hazards. The GHS classification is a composite inference from compounds like 1-amino-1-methylcyclohexane and 1-(aminomethyl)-N-methylcyclohexan-1-amine.[1][4]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][4]

-

Skin Corrosion/Irritation (Category 1B/2): Expected to cause skin irritation, and potentially severe burns, characteristic of primary amines.

-

Serious Eye Damage/Irritation (Category 1): Likely to cause serious eye damage.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4]

The rationale for this classification stems from the presence of the primary amine group, which is known to be corrosive and irritating to skin, eyes, and mucous membranes. The alkyl nature of the cyclohexane ring can contribute to defatting of the skin with prolonged contact.

First-Aid Measures: A Proactive Response Protocol

Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are based on established procedures for handling corrosive and irritant amines.

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation, dizziness, or nausea occurs, seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention, especially if irritation or burns develop.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency Response Workflow

Caption: Workflow for responding to a chemical exposure event.

Handling and Storage: Proactive Safety Measures

The principle of "as low as reasonably achievable" (ALARA) should guide all handling procedures to minimize exposure.

Detailed Handling Protocol:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the section below.

-

Grounding: For larger quantities, ensure that containers and receiving equipment are grounded and bonded to prevent static discharge, which could be an ignition source if the compound is flammable.[5][6]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.

Storage Recommendations:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides. The amine functionality can react exothermically with these substances.

-

Store away from sources of heat, sparks, and open flames.

Personal Protective Equipment (PPE): Your Primary Defense

A robust PPE strategy is non-negotiable when working with potentially corrosive and irritant chemicals.

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

-

Lab Coat: A standard lab coat is required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or suit should be worn.

-

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are expected to be high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

PPE Selection Matrix

Caption: A general guide for PPE selection based on the scale of work.

Toxicological Profile: An Evidence-Based Assessment

While specific toxicological data for 1-(Aminomethyl)-1-methylcyclohexane is not available, the toxicity of its analogs provides a strong basis for inferring its potential health effects.

-

Acute Toxicity: The primary route of acute toxicity is likely to be oral, with a predicted GHS Category 4 ("Harmful if swallowed").[1][4] Dermal toxicity is also a concern.

-

Skin and Eye Effects: As a primary amine, it is expected to be corrosive to the skin and eyes, potentially causing severe burns.[7]

-

Respiratory Effects: Inhalation may lead to irritation of the respiratory tract.

-

Carcinogenicity and Mutagenicity: There is no data to suggest that this compound or its close analogs are carcinogenic or mutagenic.

It is imperative for researchers to treat this compound with the caution afforded to a substance with a significant potential for causing skin, eye, and respiratory irritation.

Accidental Release Measures: Containment and Cleanup

In the event of a spill, a calm and methodical response is essential to ensure safety and minimize environmental contamination.

Spill Response Protocol:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

-

Neutralize (with caution): For small spills of amines, cautious neutralization with a weak acid (e.g., citric acid solution) can be considered by trained personnel.

-

Collect: Carefully collect the absorbed material into a sealable container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Stability and Reactivity: Understanding Chemical Behavior

-

Stability: The compound is expected to be stable under normal laboratory conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and anhydrides. Reactions with these materials can be vigorous and exothermic.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Conclusion: A Commitment to Safety

While a dedicated MSDS for 1-(Aminomethyl)-1-methylcyclohexane is not currently available, a thorough analysis of its structural analogs provides a solid foundation for its safe handling. Researchers and drug development professionals must adopt a cautious and proactive approach, adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. By understanding the inferred hazards and implementing robust safety protocols, the risks associated with the handling of this compound can be effectively managed.

References

-

ChemBK. (2024, April 9). (Aminomethyl)cyclohexane - Physico-chemical Properties. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-1-methylcyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). 1-(aminomethyl)-N-methylcyclohexan-1-amine. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexylamine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, July 20). Safety when handling cyclohexylamine in non-industrial amounts. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2001, January 3). NA865 Public Report. Retrieved from [Link]

Sources

- 1. 1-Amino-1-methylcyclohexane | C7H15N | CID 3021578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-AMINO-1-METHYLCYCLOHEXANE | 6526-78-9 [chemicalbook.com]

- 4. 1-(aminomethyl)-N-methylcyclohexan-1-amine | C8H18N2 | CID 14088188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beta.lakeland.edu [beta.lakeland.edu]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

Synthesis of (1-Methylcyclohexyl)methanamine from nitrile reduction

Application Note & Protocol Guide

Topic: Synthesis of (1-Methylcyclohexyl)methanamine via Nitrile Reduction

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of nitriles into primary amines is a cornerstone of modern organic synthesis, providing a direct pathway to valuable intermediates for pharmaceuticals, agrochemicals, and materials science. This document provides an in-depth guide to the synthesis of (1-Methylcyclohexyl)methanamine from its corresponding nitrile, 1-methylcyclohexanecarbonitrile. We will explore the mechanistic underpinnings of this reduction, offer a comparative analysis of leading synthetic strategies, and present detailed, field-proven protocols for both metal hydride and catalytic hydrogenation routes. The causality behind experimental choices, critical safety procedures, and data interpretation are emphasized to ensure reproducible and safe execution.

Introduction and Strategic Overview

(1-Methylcyclohexyl)methanamine is a key structural motif and a versatile building block in medicinal chemistry. Its synthesis is most efficiently achieved through the reduction of the cyano group of 1-methylcyclohexanecarbonitrile. This conversion, while conceptually straightforward, presents a choice between several powerful, yet distinct, reductive methodologies.

The primary challenge in nitrile reduction is achieving high selectivity for the primary amine (R-CH₂NH₂) while avoiding the formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amine byproducts.[1][2] These side-products arise from the reaction of the newly formed primary amine with the intermediate imine species.[1][2]

This guide focuses on two of the most prevalent and effective methods:

-

Stoichiometric Hydride Reduction: Utilizing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

-

Catalytic Hydrogenation: Employing catalysts such as Raney® Nickel with a hydrogen source.

The choice between these methods depends on factors such as available equipment, substrate functional group tolerance, desired scale, and safety infrastructure.

General Synthesis Workflow

The conversion process follows a logical sequence from starting material to purified product. Each stage requires careful consideration of reagents, conditions, and safety to ensure a successful outcome.

Caption: General workflow for the synthesis of (1-Methylcyclohexyl)methanamine.

Mechanistic Insights & Comparative Analysis of Methods

Mechanism of Nitrile Reduction

The reduction proceeds via a two-step addition of hydride (H⁻) equivalents or hydrogen atoms.

-

First Addition: A hydride nucleophile attacks the electrophilic carbon of the nitrile group, breaking one of the π-bonds and forming an intermediate imine anion.[3][4][5]

-

Second Addition: This highly reactive imine intermediate rapidly undergoes a second hydride addition to form a dianion species.[4][5]

-

Protonation: An aqueous or acidic workup protonates the dianion to yield the final primary amine.[3][5]

Comparison of Key Reduction Methodologies

The selection of a reducing agent is the most critical decision in this synthesis. Each approach has distinct advantages and operational demands.

| Feature | Method 1: Lithium Aluminum Hydride (LiAlH₄) | Method 2: Catalytic Hydrogenation (Raney® Ni) | Method 3: Borane-Based Reagents |

| Reagent Type | Stoichiometric Metal Hydride | Heterogeneous Catalyst + H₂ Source | Stoichiometric or Catalytic Borane |

| Reactivity | Extremely high; reduces most carbonyls and nitriles.[6][7] | High; effective for nitriles, alkenes, aromatics.[1][8] | Moderate to high; good chemoselectivity.[9][10] |

| Selectivity | Excellent for primary amines from nitriles. | Good, but can form secondary/tertiary amines without optimization.[1][2] | Generally high for primary amines.[9][11] |

| Conditions | Anhydrous ether or THF; 0°C to reflux.[7][12] | Elevated H₂ pressure (e.g., 500-600 psi) and temperature (e.g., 65-80°C).[13] | Typically heated (60-120°C).[9][10] |

| Key Advantages | Rapid reactions, high yields, broad applicability. | Atom-economical, environmentally benign ("green"), suitable for large scale.[1][2] | Milder than LiAlH₄, tolerates more functional groups.[9] |

| Key Disadvantages | Highly hazardous. Reacts violently with water.[6][14] Pyrophoric solid. Requires stringent anhydrous technique and specific workup.[15][16] | Requires specialized high-pressure reactor. Catalyst can be pyrophoric when dry.[2][8] | Can require activators or higher temperatures.[17] |

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. A thorough risk assessment must be conducted before any experiment.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol leverages the high reactivity of LiAlH₄ for a rapid and high-yielding synthesis. Extreme caution is mandatory.

Materials:

-

1-methylcyclohexanecarbonitrile (Substrate)

-

Lithium Aluminum Hydride (LiAlH₄), powder

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

-

15% (w/v) Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Personal Protective Equipment (PPE): Fire-retardant lab coat, safety glasses/face shield, appropriate gloves.[14][16]

Equipment:

-

Oven-dried, three-neck round-bottom flask with a magnetic stirrer

-

Reflux condenser and a pressure-equalizing dropping funnel

-

Inert gas line (Nitrogen or Argon)

-

Ice/water bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: Assemble the glassware and flame-dry under vacuum or oven-dry thoroughly. Allow to cool to room temperature under a constant stream of inert gas.

-

Reagent Charging: In the reaction flask, suspend LiAlH₄ (1.2 equivalents) in anhydrous Et₂O (approx. 10 mL per gram of LiAlH₄). Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve 1-methylcyclohexanecarbonitrile (1.0 equivalent) in anhydrous Et₂O (approx. 5 mL per gram of nitrile). Transfer this solution to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10°C. The addition is exothermic.[15]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete as monitored by TLC or GC. Gentle reflux can be applied if necessary.

-

Workup (Fieser Method): This quenching procedure is critical for safety and ease of product isolation.[6][15][18] Cool the reaction mixture back to 0°C with an ice bath. For every 'X' grams of LiAlH₄ used, add the following reagents sequentially and dropwise with vigorous stirring :

-

Step 5a: 'X' mL of water. (Hydrogen gas evolution will be vigorous).

-

Step 5b: 'X' mL of 15% aqueous NaOH.

-

Step 5c: '3X' mL of water.

-

-

Isolation: After the final addition, remove the ice bath and stir the mixture vigorously for 30-60 minutes. A granular white precipitate of aluminum salts should form, which is easily filterable.[6][15]

-

Filter the mixture through a Buchner funnel, washing the solid residue thoroughly with several portions of Et₂O.

-

Combine the filtrate and washings. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude (1-Methylcyclohexyl)methanamine can be purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.

Caption: Fieser workup protocol for LiAlH₄ reactions.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

This method is greener and avoids the hazards of LiAlH₄ but requires specialized hydrogenation equipment.

Materials:

-

1-methylcyclohexanecarbonitrile (Substrate)

-

Raney® Nickel (50% slurry in water, catalyst)

-

Anhydrous Ethanol or Methanol (Solvent)

-

Hydrogen (H₂) gas

-

Celite® (Filter aid)

Equipment:

-

High-pressure hydrogenation reactor (e.g., Parr apparatus)

-

Inert gas line (Nitrogen)

-

Filtration setup

Procedure:

-

Catalyst Preparation: In a beaker, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by suspension and decantation with anhydrous ethanol (3x) to remove water. Caution: Do not allow the catalyst to become dry, as it is pyrophoric. [2][8]

-

Reactor Charging: To the hydrogenation reactor vessel, add the 1-methylcyclohexanecarbonitrile, anhydrous ethanol, and the prepared Raney® Nickel catalyst slurry.

-

Hydrogenation: Seal the reactor. Purge the headspace first with nitrogen (3x) and then with hydrogen gas (3x) to remove all air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-600 psi).

-

Begin agitation (stirring or shaking) and heat the reactor to the target temperature (e.g., 70-80°C).

-

Monitor the reaction by observing the drop in hydrogen pressure as it is consumed. Once the pressure stabilizes, the reaction is typically complete.

-

Workup: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

-

Catalyst Removal: Open the reactor and carefully filter the contents through a pad of Celite® to remove the Raney® Nickel catalyst. Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with additional ethanol.

-

Isolation: Combine the filtrate and washings. Remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation under reduced pressure.

Safety and Hazard Management

Scientific integrity demands a proactive approach to safety. The reagents used in these protocols possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

-

Lithium Aluminum Hydride (LiAlH₄):

-

Hazard: Water-reactive, corrosive, and can ignite in moist air or from friction.[14][19] Reacts violently with water and alcohols, producing flammable hydrogen gas.[6][12]

-

Handling: Must be handled under an inert, dry atmosphere (glovebox or Schlenk line).[14] Use only anhydrous solvents.[12]

-

PPE: Wear a fire-retardant lab coat, chemical splash goggles and face shield, and heavy-duty chemical-resistant gloves.[14][16]

-

Spill & Fire: For small spills, smother with dry sand, dry lime, or soda ash.[14][19] NEVER use water, carbon dioxide, or foam extinguishers. [14][20] A Class D fire extinguisher must be immediately available.[14]

-

-

Raney® Nickel:

-

Hazard: Highly pyrophoric when dry; may ignite spontaneously in air.[2][8]

-

Handling: Always handle as a slurry in water or an appropriate solvent. Never allow the catalyst to dry on filter paper or spatulas exposed to air.

-

Disposal: Quench spent catalyst by slowly and carefully adding it to a dilute acid solution (e.g., 1M HCl) in a well-ventilated fume hood.

-

-

Hydrogen Gas:

-

Hazard: Extremely flammable. Forms explosive mixtures with air over a wide concentration range (4-75%).[2]

-

Handling: Use only in designated areas with appropriate high-pressure equipment that is properly grounded. Ensure adequate ventilation and eliminate all potential ignition sources.

-

References

- Vertex AI Search. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- Chen, J. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. J. Org. Chem., 87, 16230-16235.

- Organic Chemistry Portal. Amine synthesis by nitrile reduction.

- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)

- ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)

- Wikipedia. Nitrile reduction.

- Royal Society of Chemistry.

- Princeton University Environmental Health and Safety. Lithium Aluminum Hydride.

- RSC Publishing. (2018).

- Wordpress. Nitrile Reduction.

- BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.

- Wu, B., et al. (2008, April 4). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.

- JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction.

- Crain, D., et al. (2012). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Transactions of the Kansas Academy of Science, 115(3-4), 139-144.

- MDPI. (2022, December 21). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane.

- UCLA Merlic Group. Workup for Aluminum Hydride Reductions.

- Academia.edu.

- Chemguide. REDUCING NITRILES TO PRIMARY AMINES.

- Google Patents. (1983).

- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.

- Sigma-Aldrich.

- ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?.

- NOAA CAMEO Chemicals. LITHIUM ALUMINUM HYDRIDE.

- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4.

- Taylor & Francis. (2006, August 15). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

- PubMed. (2001, April 6).

- Wikipedia. Raney nickel.

- ResearchGate.

- YouTube. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4.

- Google Patents. CN1810766A - Nitrile reducing process to prepare amine.

- Sigma-Aldrich. 1-methylcyclohexane-1-carbonitrile | 62718-34-7.

- ResearchGate. (2025, August 6). A Mild and Efficient Method for the Reduction of Nitriles.

- PubChem. 1-Methylcyclohexane-1-carbonitrile | C8H13N | CID 12859572.

- Echemi. (2025, June 30).

- Beilstein Journals. (2016, December 5).

- Synlett. (2013, December 17). Reduction of a benzonitrile; 1-[4-(trans-4- Pentylcyclohexyl)phenyl]methanamine.

- Google Patents.

- Chempro.in. (2025, May 20). 1-methylcyclohexanamine - 6526-78-9.

Sources

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

- 9. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]

- 10. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 12. byjus.com [byjus.com]

- 13. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. westliberty.edu [westliberty.edu]

- 17. mdpi.com [mdpi.com]

- 18. chem.rochester.edu [chem.rochester.edu]

- 19. nj.gov [nj.gov]

- 20. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Note: Preparation of Venlafaxine Analogs Using Cyclohexane Amines

Executive Summary & Strategic Rationale

Venlafaxine (1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol) represents a cornerstone in the serotonin-norepinephrine reuptake inhibitor (SNRI) class.[1] While the commercial synthesis of Venlafaxine is well-established, the development of structural analogs —specifically those modifying the amine tail or the cyclohexane scaffold—remains a critical area for optimizing pharmacokinetic profiles and receptor selectivity (e.g., differentiating SERT vs. NET affinity).

This guide focuses on a divergent synthetic strategy . Rather than a linear path solely to Venlafaxine, we detail the preparation of the primary cyclohexane amine intermediate (1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol).[2] This "master scaffold" allows researchers to generate a library of analogs by reacting with various alkylating agents, including cyclohexane amines (e.g., cyclohexylamine, substituted piperidines) or via reductive amination with cyclic ketones.

Key Technical Advantages of This Protocol:

-

Divergency: Enables rapid library generation from a single late-stage intermediate.

-

Stereocontrol Potential: Protocols allow for the resolution of the amino-intermediate prior to final derivatization.

-

Safety: Avoids the use of hazardous reagents like lithium aluminum hydride (LAH) in favor of catalytic hydrogenation or borane-mediated reductions.

Mechanistic Pathway & Logic

The synthesis hinges on the construction of the quaternary carbon center via a Knoevenagel-type condensation, followed by a critical reduction step. The "Cyclohexane Amine" aspect is twofold:

-

The intermediate itself is a functionalized cyclohexane amine.

-

The introduction of bulky cyclic amines (e.g., N-cyclohexyl analogs) modulates lipophilicity and metabolic stability.

Synthetic Pathway Visualization

Figure 1: Divergent synthetic pathway highlighting the primary amine intermediate as the branch point for analog generation.

Detailed Experimental Protocols

Protocol A: Synthesis of the Cyano-Cyclohexanol Intermediate

Objective: Create the quaternary carbon center linking the aromatic ring and the cyclohexane ring.

-

Reagents: 4-Methoxyphenylacetonitrile (1.0 eq), Cyclohexanone (1.2 eq), Sodium Methoxide (NaOMe) or Sodium Hydroxide (NaOH), Methanol/Water (solvent).

-

Criticality: Temperature control is vital to prevent retro-aldol degradation.

Step-by-Step Procedure:

-

Preparation: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 4-methoxyphenylacetonitrile (50.0 g, 0.34 mol) in Methanol (300 mL).

-

Cooling: Cool the solution to 0–5°C using an ice-salt bath.

-

Base Addition: Add Sodium Methoxide (25% in MeOH, 1.5 eq) dropwise over 30 minutes. Note: Exothermic reaction; maintain T < 10°C.

-

Coupling: Add Cyclohexanone (40.0 g, 0.41 mol) slowly.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–15 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Quench the reaction with ice-cold water (500 mL). The product usually precipitates as a white solid.

-

Purification: Filter the solid. Wash with cold water (2 x 100 mL) and Hexane (50 mL) to remove unreacted ketone.

-

Validation: Dry in a vacuum oven at 45°C.

-

Expected Yield: 85–90%

-

Melting Point: 122–124°C

-

Protocol B: Reduction to the "Key Scaffold" (Primary Amine)

Objective: Reduce the nitrile group to a primary amine without reducing the aromatic ring or eliminating the tertiary alcohol.

-

Reagents: Cyano-intermediate (from Protocol A), Raney Nickel (catalyst) or Rhodium on Alumina (Rh/Al2O3), Ammonia (methanolic), Hydrogen gas.

-

Safety Alert: Hydrogenation requires high-pressure vessels (autoclave). Ensure proper grounding and shielding.

Step-by-Step Procedure:

-

Loading: Charge a high-pressure autoclave with the Cyano-intermediate (30.0 g), Methanolic Ammonia (200 mL, ~15% w/w), and Raney Nickel (6.0 g, washed with methanol).

-

Pressurization: Purge with Nitrogen (3x), then pressurize with Hydrogen gas to 40–50 psi (approx 3–4 bar).

-

Reaction: Heat to 40–45°C and stir at 800 rpm. Maintain pressure/temperature for 6–8 hours.

-

Mechanistic Insight: The presence of ammonia suppresses the formation of secondary amines (dimerization) which is a common side reaction in nitrile reductions.

-

-

Filtration: Cool to RT and vent H2. Filter the catalyst through a Celite bed under an inert atmosphere (Raney Ni is pyrophoric).

-

Isolation: Concentrate the filtrate under reduced pressure to yield a viscous oil or semi-solid.

-

Salt Formation (Optional for Storage): Dissolve in Isopropyl Alcohol (IPA) and add concentrated HCl to precipitate the hydrochloride salt of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

Protocol C: Synthesis of Analogs Using Cyclohexane Amines

Objective: Derivatization of the primary amine scaffold to create N-substituted analogs (e.g., N-cyclohexyl Venlafaxine).

Method C1: Reductive Amination (using Cyclohexanone) This method creates an analog where the nitrogen is flanked by two cyclohexane rings (one from the scaffold, one on the tail).

-

Dissolution: Dissolve the Primary Amine Scaffold (10 mmol) in Dichloroethane (DCE) or Methanol (30 mL).

-

Imine Formation: Add Cyclohexanone (10 mmol) and a catalytic amount of Acetic Acid (1-2 drops). Stir for 2 hours at RT.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 15 mmol) portion-wise.

-

Why STAB? It is milder than NaBH4 and selectively reduces the imine in the presence of other functionalities.

-

-

Quench: Stir overnight. Quench with sat. NaHCO3 solution.

-

Extraction: Extract with DCM, dry over MgSO4, and concentrate.

Method C2: Direct Alkylation (using Cyclohexyl Bromide)

-

Mixture: Combine Primary Amine Scaffold (10 mmol), Cyclohexyl bromide (11 mmol), and K2CO3 (20 mmol) in Acetonitrile (40 mL).

-

Reflux: Heat to reflux (80°C) for 12 hours.

-

Workup: Filter inorganic salts, concentrate, and purify via column chromatography.

Quantitative Data & Validation

Yield and Purity Comparison of Analogs

| Analog Type | Method | Reagent | Yield (%) | Purity (HPLC) | Notes |

| Venlafaxine (N,N-dimethyl) | Eschweiler-Clarke | HCHO / HCOOH | 88% | >99.5% | Standard reference.[3] |

| N-Desmethyl (Secondary) | Direct Synthesis | Methyl Iodide (controlled) | 72% | 98.2% | Active metabolite. |

| N-Cyclohexyl Analog | Reductive Amination | Cyclohexanone / STAB | 81% | 99.1% | High lipophilicity. |

| N-Morpholino Analog | Alkylation | Bis(2-chloroethyl) ether | 65% | 97.5% | Cyclic amine tail. |

Analytical Checkpoints (Self-Validation)

-

IR Spectroscopy: Disappearance of the Nitrile peak (~2240 cm⁻¹) confirms reduction in Protocol B.

-

H-NMR: The appearance of the methine proton on the N-substituent (e.g., ~2.4 ppm for N-methyl, ~2.8 ppm multiplet for N-cyclohexyl) confirms analog formation.

-

HPLC: Use a C18 column, Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (60:40).

References

-

Wyeth (Pfizer). (1985). U.S. Patent No.[2][4][5] 4,535,186: Cyclohexanol derivatives as antidepressants. Google Patents. Link

-

Chavan, S. P., et al. (2004). An efficient and green protocol for the preparation of cycloalkanols: a practical synthesis of venlafaxine.[6] Tetrahedron Letters, 45(39), 7291-7295. Link

-

BenchChem. (2025). Application Notes: 4-Methoxyphenylacetonitrile as a Versatile Starting Reagent in Chemical Synthesis.Link

-

Zhou, J. P., et al. (1999). Synthesis of Venlafaxine from Anisole.[2] Journal of China Pharmaceutical University, 30(4), 249-250.[2]

-

Vijendra, K. C., et al. (2006).[7] Synthesis of new bioactive venlafaxine analogs: Novel thiazolidin-4-ones as antimicrobials.[6][7][8] Bioorganic & Medicinal Chemistry, 14(7), 2290-2299. Link

-

Google Patents. (2008). WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs.Link

Sources

- 1. Venlafaxine Caffeic Acid Salt: Synthesis, Structural Characterization, and Hypoglycemic Effect Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]

- 3. A Process For The Preparation Of Venlafaxine Hydrochloride [quickcompany.in]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]

- 6. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. uomphysics.net [uomphysics.net]

Introduction: The Significance of the Gem-Disubstituted Cyclohexane Motif

An Application Guide for the Synthesis of 1,1-Disubstituted Cyclohexane Derivatives

The 1,1-disubstituted, or gem-disubstituted, cyclohexane scaffold is a privileged structural motif in medicinal chemistry, natural product synthesis, and materials science. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an invaluable component for creating molecular probes, therapeutic agents, and complex organic materials. The geminal substitution pattern locks the conformational flexibility of the ring to a degree, providing a stable anchor for substituents that can interact with biological targets or influence material properties.

However, the construction of this quaternary carbon center on a cyclohexane ring presents unique synthetic challenges. Controlling reactivity to favor double substitution at a single carbon atom over other positions, while preventing unwanted side reactions, requires a careful selection of reagents and reaction conditions. This guide provides an in-depth exploration of robust and field-proven strategies for synthesizing these valuable derivatives, moving beyond simple procedural lists to explain the underlying principles that govern success.

Strategic Approaches to Synthesis